2-Methyl-4,7-dihydro-1,3-dioxepine
Description
Properties
CAS No. |
7045-86-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
IUMGHPYLNYPXHT-UHFFFAOYSA-N |
SMILES |
CC1OCC=CCO1 |
Canonical SMILES |
CC1OCC=CCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences among substituted 4,7-dihydro-1,3-dioxepines are outlined below:
Table 1: Structural and Physical Properties
Table 2: Reactivity and Functional Differences
Key Findings:
Substituent Effects on Reactivity: Methyl groups enhance ROMP reactivity compared to bulkier substituents (e.g., phenyl or benzyl), which hinder polymerization due to steric effects .
Applications: 2-Methyl: Preferred in polymer chemistry and perfumery due to balanced reactivity and sensory properties .
Spectral and Physical Trends :
- Boiling points correlate with molecular weight and substituent size (e.g., 2-propyl > 2-methyl) .
- NMR shifts for methyl groups (δ ~1.3–1.4 ppm) and olefinic protons (δ ~5.6–5.8 ppm) are consistent across derivatives .
Research Implications
- Polymer Science: The methyl-substituted dioxepine is a model monomer for degradable polymers, offering insights into substituent-driven reactivity .
- Safety : Propyl derivatives require strict industrial handling protocols, as indicated by safety data sheets .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substitution patterns (e.g., methyl group integration at δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset typically >200°C for related dioxepins) .
What role does the methyl substituent play in the thermal stability of 2-Methyl-4,7-dihydro-1,3-dioxepine?
Advanced Research Focus
The methyl group enhances steric protection but may reduce thermal stability due to increased ring strain. Comparative studies with analogs (e.g., 2-propyl derivatives) show:
How can 2-Methyl-4,7-dihydro-1,3-dioxepine be applied in degradable polymer design?
Advanced Research Focus
The compound serves as a monomer for polyorthoesters , which degrade hydrolytically under acidic or enzymatic conditions. Key steps:
Polymerization : ROMP yields high-molecular-weight polymers (Đ < 1.2).
Degradation Testing : Incubate polymers in pH 5.0 buffers or lipase solutions.
Performance Metrics : Track mass loss (gravimetry) and molecular weight reduction (GPC).
Contradictions in degradation rates between substituted and unsubstituted polymers highlight the need for controlled hydrolysis studies .
What methodological frameworks are used to resolve conflicting data on substituent effects in dioxepin reactivity?
Advanced Research Focus
Conflicting reports on polymerization efficiency (e.g., substituted vs. unsubstituted dioxepins) require systematic validation:
- Replication Studies : Reproduce prior experiments (e.g., Grubbs’ ROMP conditions) .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure initiation/propagation rates.
- Computational Modeling : Apply DFT to compare transition-state energies for substituted analogs.
How does 2-Methyl-4,7-dihydro-1,3-dioxepine compare to structurally related fragrance acetals in substantivity studies?
Advanced Research Focus
While 2-methyl derivatives are less studied in fragrance applications, structurally related acetals (e.g., 2-(1,1,4-trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin) exhibit high substantivity on textiles. Experimental protocols include:
- Substantivity Testing : Wash fabrics with surfactant solutions containing 0.1–1.0 wt.% acetal.
- Odor Retention : Panel evaluations score odor intensity on a 1–9 scale post-washing (see table below) .
| Compound | Wet Fabric Score | Dry Fabric Score |
|---|---|---|
| 2-Methyl analog (hypothetical) | 2.8 | 1.2 |
| 2-Trimethylpentenyl analog | 3.0 | 1.6 |
What precautions are necessary when handling 2-Methyl-4,7-dihydro-1,3-dioxepine in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
